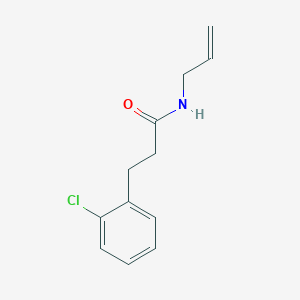
N-allyl-3-(2-chlorophenyl)propanamide
Overview
Description
N-allyl-3-(2-chlorophenyl)propanamide: is an organic compound that belongs to the class of amides It features an allyl group attached to the nitrogen atom and a 2-chlorophenyl group attached to the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Allylation of 3-(2-chlorophenyl)propanamide: The synthesis of N-allyl-3-(2-chlorophenyl)propanamide can be achieved through the allylation of 3-(2-chlorophenyl)propanamide. This involves the reaction of 3-(2-chlorophenyl)propanamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis of this compound can be performed using a batch process. This involves the stepwise addition of reactants and careful control of reaction conditions to ensure high yield and purity of the product.
Continuous Flow Process: Alternatively, a continuous flow process can be employed, where reactants are continuously fed into a reactor, and the product is continuously removed. This method offers advantages in terms of scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-allyl-3-(2-chlorophenyl)propanamide can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of amines or alcohols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in substitution reactions, where the allyl or chlorophenyl groups are replaced by other functional groups. Halogenation, nitration, and sulfonation are examples of substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity Studies: The compound is used in studies to evaluate its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine:
Drug Development: N-allyl-3-(2-chlorophenyl)propanamide is investigated for its potential as a lead compound in the development of new therapeutic agents.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N-allyl-3-(2-chlorophenyl)propanamide may act as an inhibitor of specific enzymes, thereby affecting biochemical pathways and cellular processes.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
N-allyl-3-(4-chlorophenyl)propanamide: Similar structure but with a different position of the chlorine atom on the phenyl ring.
N-allyl-3-(2-bromophenyl)propanamide: Similar structure but with a bromine atom instead of chlorine.
N-allyl-3-(2-fluorophenyl)propanamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness:
Chlorine Substitution: The presence of the chlorine atom at the 2-position of the phenyl ring in N-allyl-3-(2-chlorophenyl)propanamide imparts unique chemical and biological properties compared to its analogs with different halogen substitutions.
Allyl Group: The allyl group attached to the nitrogen atom provides additional reactivity and potential for further chemical modifications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-prop-2-enylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-2-9-14-12(15)8-7-10-5-3-4-6-11(10)13/h2-6H,1,7-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATZWGAXVNSMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


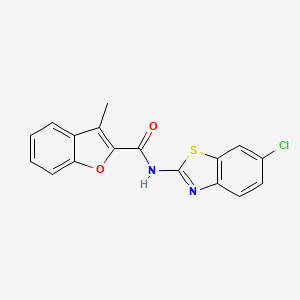
![cycloheptyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4690026.png)
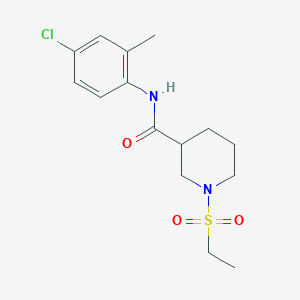
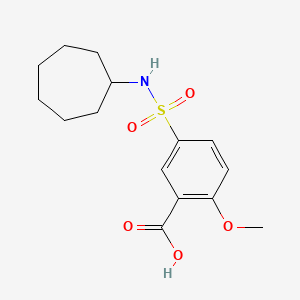
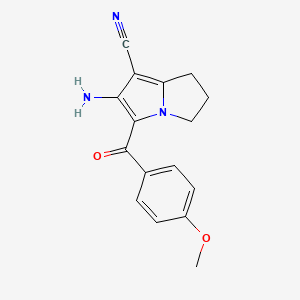
![6-AMINO-4-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B4690080.png)
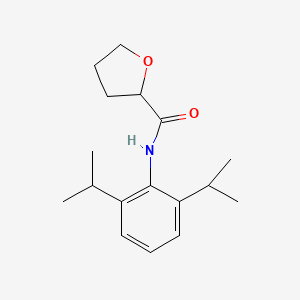

![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one](/img/structure/B4690105.png)
![4-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4690110.png)
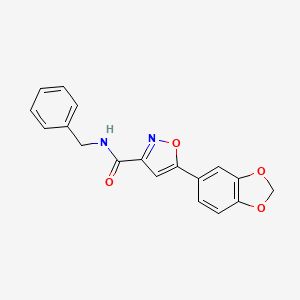
![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4690122.png)
![N-allyl-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4690130.png)
![1-(mesitylsulfonyl)-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-4-piperidinecarbohydrazide](/img/structure/B4690136.png)
